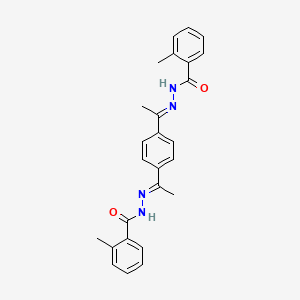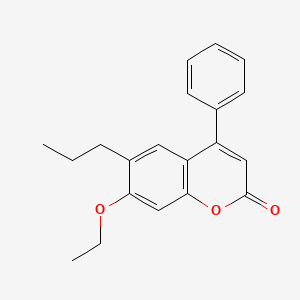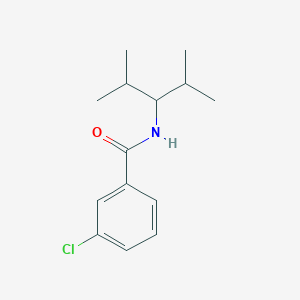
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide), also known as PEBP, is a compound that has been widely used in scientific research due to its unique chemical properties. PEBP is a hydrazide derivative that has been synthesized through a multi-step process, and it has shown promising results in various biological applications.
Wirkmechanismus
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) also inhibits the activity of histone deacetylases (HDACs), which are important regulators of gene expression.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been shown to protect against oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) is its ability to inhibit multiple enzymes and signaling pathways, which makes it a potent tool for studying various biological processes. However, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in scientific research. One potential area of research is the development of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)-based therapeutics for cancer and inflammatory diseases. Another area of research is the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, further studies are needed to investigate the potential toxicity and side effects of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in vivo.
Synthesemethoden
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) can be synthesized through a multi-step process that involves the reaction of 2-methylbenzohydrazide with 1,4-dibromobutane. The resulting compound is then reacted with 4-nitrobenzaldehyde to form the intermediate product, which is further reacted with ethylamine to obtain the final product, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide).
Wissenschaftliche Forschungsanwendungen
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been used as a fluorescent probe for detecting reactive oxygen species in cells.
Eigenschaften
IUPAC Name |
2-methyl-N-[(E)-1-[4-[(E)-C-methyl-N-[(2-methylbenzoyl)amino]carbonimidoyl]phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-9-5-7-11-23(17)25(31)29-27-19(3)21-13-15-22(16-14-21)20(4)28-30-26(32)24-12-8-6-10-18(24)2/h5-16H,1-4H3,(H,29,31)(H,30,32)/b27-19+,28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJVCFTYUXFQR-MKYUKRCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3C)/C)\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-methylbenzohydrazide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)


